3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster
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Overview
Description
3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster typically involves a multi-step process. The initial step often includes the esterification of D-alanine with methanol to form D-alanine methyl ester. This intermediate is then reacted with tert-butyl hydroxymethyl carbene under basic conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and subsequent reactions under controlled conditions. The use of advanced reactors and purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-D-alanine methyl ester
- Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]-5-methoxy-, methyl ester
- N-[(1,1-Dimethylethoxy)carbonyl]-N-methylglycine [2-(methylamino)-3-pyridinyl]methyl ester
Uniqueness
What sets 3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster apart is its specific molecular structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H7K2NO9S2 |
---|---|
Molecular Weight |
451.5 g/mol |
InChI |
InChI=1S/C12H7NO9S2.2K/c13-10-5-1-4(23(16,17)18)2-6-9(5)7(12(15)22-11(6)14)3-8(10)24(19,20)21;;/h1-3H,13H2,(H,16,17,18)(H,19,20,21);; |
InChI Key |
RXJZMPQKFDEZGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)OC2=O)S(=O)(=O)O)N)S(=O)(=O)O.[K].[K] |
Origin of Product |
United States |
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